molecular formula C16H17ClFNO2 B2860505 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol CAS No. 477328-82-8

3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol

Cat. No.: B2860505
CAS No.: 477328-82-8
M. Wt: 309.77
InChI Key: VARXYJUUTDNBCQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol is a synthetic organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a suitable aromatic precursor, nitration followed by reduction can introduce the amino group.

    Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.

    Alkylation: Formation of the propanol backbone through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the aromatic rings or the propanol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted aromatic compounds, alcohols, and amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new pharmaceuticals.

    Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.

    Materials Science: As a building block for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyanilino)-1-phenyl-1-propanol
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanol
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanol

Uniqueness

The presence of both chloro and fluoro groups in 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol might confer unique chemical properties such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2/c1-21-16-7-4-12(17)10-14(16)19-9-8-15(20)11-2-5-13(18)6-3-11/h2-7,10,15,19-20H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXYJUUTDNBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325968
Record name 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477328-82-8
Record name 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANOL
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